molecular formula C21H34N4O7S B024885 Boc-Arg(Mtr)-OH CAS No. 102185-38-6

Boc-Arg(Mtr)-OH

Cat. No. B024885
CAS RN: 102185-38-6
M. Wt: 486.6 g/mol
InChI Key: CXZHJRGYWGPJSD-HNNXBMFYSA-N
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Description

Boc-Arg(Mtr)-OH, also known as N-α-t.-Boc-N G - (4-Methoxy-2,3,6 trimethylbenzenesulfonyl)-L-arginine, is a chemical compound with the CAS number 102185-38-6 . It is used as a building block in the introduction of N-terminal arginine amino-acid residues by Boc Solid Phase Peptide Synthesis .


Molecular Structure Analysis

The empirical formula for Boc-Arg(Mtr)-OH is C21H34N4O7S . Its molecular weight is 486.58 g/mol . The SMILES string representation of its structure is COc1cc©c(c©c1C)S(=O)(=O)NC(=N)NCCCC@HOC©©C)C(O)=O .


Physical And Chemical Properties Analysis

Boc-Arg(Mtr)-OH is a solid substance . It should be stored at a temperature of 15-25°C .

Scientific Research Applications

Peptide Synthesis

Boc-Arg(Mtr)-OH: is commonly used in peptide synthesis, particularly when employing the tert-butyloxycarbonyl (Boc) as the α-amino protection group. This method is advantageous for synthesizing hydrophobic peptides and those containing ester and thioester moieties . The Boc strategy allows for the synthesis of complex peptides that might be sensitive to the conditions used in other protection strategies.

Safety and Hazards

Boc-Arg(Mtr)-OH is suspected of causing cancer . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety precautions should be read and understood before handling .

Mechanism of Action

Target of Action

Boc-Arg(Mtr)-OH is a modified amino acid that is primarily used in peptide synthesis . The primary targets of Boc-Arg(Mtr)-OH are proteases, specifically furin and possibly other serine proteases . Furin is a calcium-dependent serine endoprotease associated with Golgi membranes, responsible for the secretory processing of precursor proteins at paired basic residues .

Mode of Action

Boc-Arg(Mtr)-OH acts as a substrate for furin and other serine proteases . The compound is efficiently cleaved by these enzymes, which recognize specific sequences in the substrate and catalyze the hydrolysis of peptide bonds . This cleavage is an essential part of the process of protein synthesis and modification .

Biochemical Pathways

The cleavage of Boc-Arg(Mtr)-OH by furin and other serine proteases is part of the broader biochemical pathway of protein synthesis and processing . This pathway involves the translation of mRNA into a polypeptide chain, followed by various modifications to the polypeptide, including the cleavage of certain sequences, to produce a functional protein . The cleavage of Boc-Arg(Mtr)-OH can be seen as a model for these types of modifications .

Pharmacokinetics

Like other amino acids, it is likely to be rapidly metabolized and excreted .

Result of Action

The cleavage of Boc-Arg(Mtr)-OH by furin and other serine proteases results in the modification of the peptide chain, an essential step in the production of functional proteins . This process is crucial for many biological processes, as proteins play a key role in virtually all cellular functions .

Action Environment

The action of Boc-Arg(Mtr)-OH is influenced by various environmental factors. For instance, the activity of furin and other serine proteases can be affected by factors such as pH and temperature . Furthermore, the presence of other molecules can also influence the action of Boc-Arg(Mtr)-OH. For example, the presence of competitive inhibitors can reduce the rate of cleavage of Boc-Arg(Mtr)-OH .

properties

IUPAC Name

(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N4O7S/c1-12-11-16(31-7)13(2)14(3)17(12)33(29,30)25-19(22)23-10-8-9-15(18(26)27)24-20(28)32-21(4,5)6/h11,15H,8-10H2,1-7H3,(H,24,28)(H,26,27)(H3,22,23,25)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZHJRGYWGPJSD-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Arg(Mtr)-OH

CAS RN

102185-38-6
Record name Boc-Arg(Mtr)-OH
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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